![molecular formula C19H15N7O3 B2982433 3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890953-46-5](/img/structure/B2982433.png)
3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a useful research compound. Its molecular formula is C19H15N7O3 and its molecular weight is 389.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
Compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression .
Mode of action
These compounds might bind to the ATP-binding pocket of CDKs, preventing ATP from binding and thus inhibiting the kinase activity of CDKs . This could lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical pathways
The primary pathway affected would be the cell cycle, particularly the transition from G1 phase to S phase, which is regulated by CDKs .
Result of action
Inhibition of CDKs could lead to cell cycle arrest and induction of apoptosis, potentially leading to the death of cancer cells .
Biologische Aktivität
The compound 3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) with IC50 values in the micromolar range.
- Mechanism of Action : It is believed that the compound inhibits key signaling pathways involved in tumor growth and proliferation.
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been explored. In vitro assays revealed that this compound exhibits:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Moderate antifungal activity against several phytopathogenic fungi.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps in optimizing its efficacy. Key findings include:
- Nitro Group : The presence of the nitro group is crucial for enhancing the biological activity by increasing electron affinity.
- Pyrazole Ring : Modifications on the pyrazole ring significantly affect the binding affinity to target enzymes and receptors.
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anticancer properties. The lead compound exhibited an IC50 value of 5 µM against MCF-7 cells, indicating a strong potential for development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against various pathogens. Results showed significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Candida albicans .
Eigenschaften
IUPAC Name |
N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3/c1-12-4-2-6-14(8-12)25-18-16(10-22-25)17(20-11-21-18)23-24-19(27)13-5-3-7-15(9-13)26(28)29/h2-11H,1H3,(H,24,27)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDKISGZALVEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.